
1-Fluorocyclopropanecarboxamidine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluorocyclopropanecarboxamidine; dihydrochloride is a fluorinated organic compound characterized by its cyclopropane ring and carboxamidine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluorocyclopropanecarboxamidine; dihydrochloride can be synthesized through several methods. One common approach involves the fluorination of cyclopropanecarboxamidine followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the synthesis of 1-fluorocyclopropanecarboxamidine; dihydrochloride may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The production process must adhere to stringent safety and environmental regulations to minimize waste and ensure worker safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluorocyclopropanecarboxamidine; dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the cyclopropane ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include various fluorinated cyclopropanecarboxamidines and their derivatives, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
1-Fluorocyclopropanecarboxamidine; dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in biological studies to investigate the effects of fluorination on biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-fluorocyclopropanecarboxamidine; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound's binding affinity and reactivity, making it a valuable tool in chemical and biological research.
Comparación Con Compuestos Similares
1-Fluorocyclopropanecarboxamidine; dihydrochloride can be compared with other similar compounds, such as:
Cyclopropanecarboxamidine
1-Fluorocyclopropanecarboxylic acid
Dihydrochloride salts of other fluorinated compounds
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of 1-fluorocyclopropanecarboxamidine; dihydrochloride.
Propiedades
Fórmula molecular |
C4H9Cl2FN2 |
|---|---|
Peso molecular |
175.03 g/mol |
Nombre IUPAC |
1-fluorocyclopropane-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C4H7FN2.2ClH/c5-4(1-2-4)3(6)7;;/h1-2H2,(H3,6,7);2*1H |
Clave InChI |
GTCFOOGKNQYDQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=N)N)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



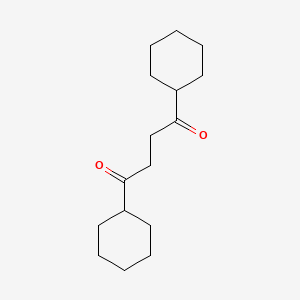
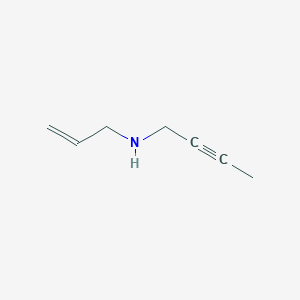
![3-[(6-Amino-3-chloro-5-nitro-2-pyrazinyl)amino]-1,2-propanediol](/img/structure/B15364035.png)
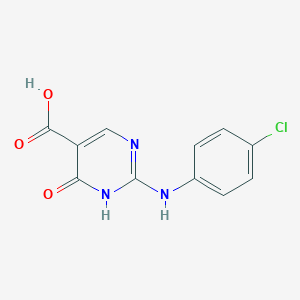
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)
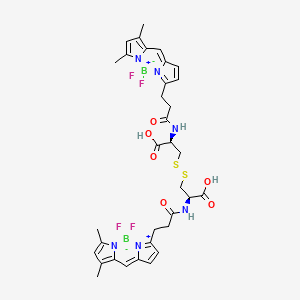
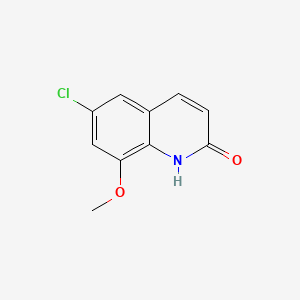
![1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B15364080.png)
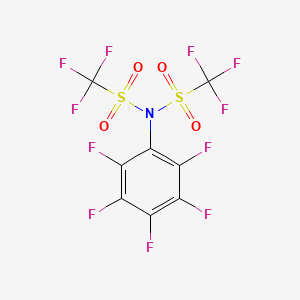
![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)
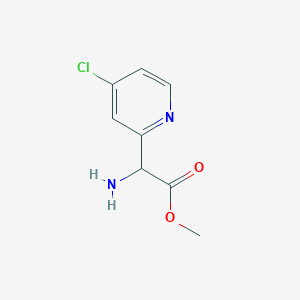
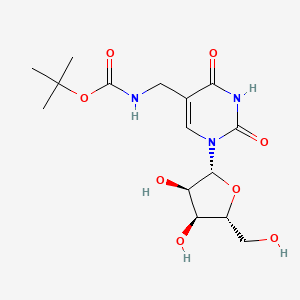
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
